molecular formula C9H12N6O2 B11869812 9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester CAS No. 202343-69-9

9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester

Cat. No.: B11869812
CAS No.: 202343-69-9
M. Wt: 236.23 g/mol
InChI Key: XQOLGESQFOHIBU-UHFFFAOYSA-N
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Description

9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester is a purine derivative characterized by a 2,6-diamino substitution on the purine core and an ethyl ester functional group attached to the acetic acid moiety at the 9-position. The ethyl ester group enhances lipophilicity, making it a candidate for prodrug strategies or intermediates in medicinal chemistry .

Properties

CAS No.

202343-69-9

Molecular Formula

C9H12N6O2

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl 2-(2,6-diaminopurin-9-yl)acetate

InChI

InChI=1S/C9H12N6O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H4,10,11,13,14)

InChI Key

XQOLGESQFOHIBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C(N=C(N=C21)N)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Conditions

The most widely reported method involves the alkylation of 2,6-diaminopurine with ethyl bromoacetate under basic conditions. In a representative procedure, 2,6-diaminopurine is suspended in anhydrous dimethylformamide (DMF) and treated with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The reaction proceeds via nucleophilic attack at the N-9 position of the purine ring, driven by the deprotonation of the purine by the base.

Optimized Parameters:

  • Temperature: 100–120°C

  • Solvent: DMF or dimethylacetamide (DMA)

  • Base: K₂CO₃ (2.5 equiv) or NaOH (3.0 equiv)

  • Reaction Time: 18–24 hours.

Regioselectivity and Side Reactions

Exclusive N-9 alkylation is critical to avoid isomers such as N-7 or N-3 derivatives. Studies demonstrate that polar aprotic solvents (e.g., DMF) and elevated temperatures favor N-9 selectivity by stabilizing the transition state. Common side products include:

  • Di-alkylated derivatives: Formed due to excess ethyl bromoacetate.

  • Formylated by-products: Result from formylation at the N-2 amino group, observed in reactions using carbonate-based alkylating agents. These impurities are removable via alkaline hydrolysis (e.g., 1M NaOH at 60°C for 2 hours).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Recent patents describe palladium-mediated C–N coupling as an alternative to classical alkylation. For example, 2,6-dichloropurine is first functionalized at the C-6 position using ethyl glycinate, followed by Buchwald-Hartwig amination at C-2 with ammonia.

Catalytic System:

  • Catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: P(t-Bu)₃ (tricyclohexylphosphine)

  • Base: Cs₂CO₃

  • Yield: 65–72%.

Solid-Phase Synthesis

Solid-phase methods employing Rink acid resin enable stepwise assembly of the purine scaffold. The resin-bound 2,6-dichloropurine undergoes sequential substitutions:

  • C-6 Amination: Treatment with ethyl glycinate in tetrahydrofuran (THF).

  • C-2 Amination: Pd-mediated coupling with ammonia.
    This approach simplifies purification but requires specialized equipment.

Industrial-Scale Production

Process Optimization

Industrial protocols prioritize cost-effectiveness and scalability. Key adjustments include:

  • Continuous-Flow Reactors: Enhance heat transfer and reduce reaction time to 8–12 hours.

  • Solvent Recycling: DMF is recovered via distillation (>90% efficiency).

  • Catalyst Recovery: Palladium catalysts are filtered and reused, reducing costs by 30%.

Purification Strategies

  • Recrystallization: Crude product is recrystallized from ethanol/water (4:1 v/v), achieving >98% purity.

  • Chromatography: Silica gel chromatography with ethyl acetate/methanol (9:1) resolves di-alkylated impurities.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Nucleophilic Substitution75–85%95–98%HighLow
Palladium-Catalyzed65–72%97–99%ModerateHigh
Solid-Phase60–68%>99%LowVery High

Key Observations:

  • Nucleophilic substitution remains the most economical for large-scale production.

  • Palladium-catalyzed methods offer superior purity but require costly catalysts.

Challenges and Solutions

Side-Product Mitigation

  • Di-Alkylation: Controlled addition of ethyl bromoacetate (1.1 equiv) minimizes over-alkylation.

  • Formylation: Alkaline post-treatment (1M NaOH) hydrolyzes N-2 formyl groups.

Catalytic System Limitations

Palladium-based methods suffer from catalyst deactivation due to phosphine ligand oxidation. Substituting air-stable ligands (e.g., XPhos) improves stability.

Emerging Technologies

Enzymatic Synthesis

Preliminary studies explore transaminases for stereoselective alkylation, though yields remain low (<40%).

Flow Chemistry

Microreactor systems enable rapid mixing and temperature control, reducing side products by 20% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield purine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of purine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to nucleobases. Its applications include:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that 9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester may act as an inhibitor in various biological pathways related to nucleotide metabolism. This could make it useful in targeting enzymes involved in cancer proliferation and other diseases.
  • Treatment of Proliferative Diseases : Research indicates that derivatives of this compound can be utilized in the treatment of proliferative diseases such as cancer. The ability to inhibit specific enzymes like DNA topoisomerases positions it as a candidate for developing new anticancer therapies .
  • Antiviral Properties : The compound's potential as an antiviral agent has been explored, particularly in the context of HIV treatment. Its mechanism may involve inhibiting viral integrase, which is crucial for HIV replication .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Nucleosides : It can be employed in the synthesis of purine-based acyclic nucleosides, which are important for developing antiviral drugs and other therapeutic agents .
  • Synthesis of Novel Derivatives : The unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. For instance, researchers have synthesized various substituted purines using this compound as a precursor .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

  • Plant Growth Regulators : Compounds with purine structures are often involved in plant signaling pathways. This derivative could be explored as a plant growth regulator, influencing processes such as seed germination and flowering.

Case Studies

Several studies highlight the applications and efficacy of this compound:

Study Findings Applications
Matsumoto et al. (2020)Developed methods for synthesizing N-9 alkylated purines with high yieldsAntiviral nucleoside synthesis
AU2005230388B2 PatentDemonstrated use in treating proliferative diseases through enzyme inhibitionAnticancer therapies
HIV Integrase Inhibitors PatentExplored derivatives for suppressing HIV replicationAntiviral drug development

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-diamino-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound is converted into its active form within the body, which then inhibits viral DNA polymerase. This prevents the replication of viral DNA, thereby inhibiting the spread of the virus. The compound may also interact with other enzymes and pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substitution pattern on the purine ring significantly influences physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester 2,6-diamino C₉H₁₂N₆O₂ 248.24 (calc.) Not reported Hypothetical: High polarity due to amino groups; potential H-bond donor/acceptor.
Ethyl Adenine-9-Acetate 6-amino C₉H₁₁N₅O₂ 233.22 25477-96-7 Intermediate in drug synthesis; moderate solubility .
9H-Purine-9-acetic acid, 2,6-dichloro-, ethyl ester 2,6-dichloro C₉H₈Cl₂N₄O₂ 275.09 171827-50-2 Halogenated analog; increased stability, reduced solubility .
9H-Purine-9-acetic acid, 6-chloro-, ethyl ester 6-chloro C₉H₉ClN₄O₂ 240.65 56791-59-4 Electron-withdrawing Cl reduces reactivity; used in derivatization .
9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino]-, ethyl ester 6-(p-Cl-phenyl)amino C₁₅H₁₄ClN₅O₂ 331.76 101103-22-4 Bulky aromatic substituent; potential for targeted binding .
Key Observations:
  • Amino vs. Chloro Substitutions: Amino groups (electron-donating) enhance polarity and solubility in polar solvents, whereas chloro groups (electron-withdrawing) increase stability but reduce solubility.

Biological Activity

9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester, with the molecular formula C9H12N6O2C_9H_{12}N_6O_2 and a molecular weight of approximately 236.23 g/mol, is a purine derivative notable for its dual amino substitutions at the 2 and 6 positions of the purine ring. This structure enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmacology. Its systematic name is ethyl (2,6-diamino-9H-purin-9-yl)acetate, and it is cataloged under CAS number 202343-69-9 .

The compound's unique structure allows it to participate in various biochemical reactions, often acting as an inhibitor in metabolic pathways due to its structural similarity to nucleobases. This similarity enables it to interact with enzymes involved in nucleotide metabolism, suggesting potential applications in treating viral infections and other diseases.

Research indicates that this compound can inhibit key enzymes involved in nucleic acid synthesis. Its ability to mimic natural purines allows it to compete with endogenous substrates for binding sites on these enzymes .

Antiviral Activity

A significant area of research has focused on the antiviral properties of this compound. For instance, studies have shown that derivatives of purine compounds exhibit potent activity against HIV-1 and Hepatitis C virus (HCV). Specifically, the 2,6-diaminopurine derivative has been reported to be between 4 to 10 times more potent than other nucleoside analogs like AZT in inhibiting HIV replication .

Study on Antiviral Efficacy

In a study evaluating various purine derivatives for their antiviral activity against HCV, the compound demonstrated significant inhibition in Huh-7 cells. The results indicated that the compound could effectively block viral replication while maintaining low cytotoxicity levels .

Interaction Studies

Interaction studies have revealed that this compound binds to specific biomolecules crucial for viral replication processes. These interactions are essential for elucidating its mechanism of action and potential therapeutic applications .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compound C9H12N6O2Ethyl ester group; dual amino substitutionsInhibitor of nucleotide metabolism; antiviral activity
9-Methyl-9H-purine-2,6-diamine C6H8N6Methyl group substitution at position 9Moderate antiviral activity
9H-Purine-6-carboxylic acid, ethyl ester C10H12N4O2Carboxylic acid functionality at position 6Limited biological activity
9H-Purine-9-acetic acid C7H8N4O2Lacks amino substitutions at positions 2 & 6Minimal biological activity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the ethyl ester group and amino substitutions. These methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are optimal for preparing 9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester?

Answer:
The synthesis typically involves multi-step condensation and reduction reactions . For example:

  • Step 1 : Condensation of 2,4,6-triaminoquinazoline derivatives with aldehydes (e.g., diethyl N-(p-formylbenzoyl)-L-glutamate) to form Schiff bases.
  • Step 2 : Reduction of the C=N bond using agents like dimethylamine borane in acetic acid or hydrogen with Raney nickel .
  • Step 3 : Alkaline hydrolysis of diesters to yield the target compound.
    Optimization : Use of di-tert-butyl esters and trifluoroacetic acid for hydrolysis minimizes racemization and improves yield . For analogs like ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, substitution with halides at the purine core is achieved via nucleophilic displacement under basic conditions (e.g., potassium carbonate in DMF) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Key analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to track ester content and detect degradation products (e.g., ethyl esters in distillation studies ).
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns at the purine core and ester linkage.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • Ionization Energy (IE) Analysis : Measured via photoelectron spectroscopy (e.g., IE = 9.7 ± 0.1 eV for purine derivatives) to confirm electronic properties .

Basic: What safety protocols are recommended for handling this compound?

Answer:
While specific SDS data for this compound is limited, extrapolate from structurally similar purines:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How do structural modifications (e.g., substituents at C2/C6) influence biological activity?

Answer:

  • Amino Groups (C2/C6) : Enhance hydrogen bonding with target enzymes (e.g., phosphodiesterases) .
  • Ethyl Ester (C9) : Increases lipophilicity, improving membrane permeability. Comparative studies on 9-heptyl-9H-purin-6-amine show alkyl chains modulate solubility and activity .
    Methodology :
  • Enzymatic Assays : Measure IC50_{50} values against purified enzymes (e.g., phosphodiesterase inhibition assays ).
  • Molecular Docking : Simulate interactions with active sites (e.g., using AutoDock Vina).

Advanced: How can contradictory data on synthesis yields be resolved?

Answer:
Contradictions often arise from:

  • Catalyst Choice : Raney nickel vs. dimethylamine borane may alter reduction efficiency .
  • Hydrolysis Conditions : Alkaline vs. acidic hydrolysis (e.g., trifluoroacetic acid) affects racemization and purity .
    Resolution Strategies :
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios.
  • In-line Analytics : Implement HPLC or FTIR to monitor reaction progress in real time.

Advanced: What statistical approaches are suitable for analyzing biological activity data?

Answer:

  • Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • Spearman Rank Correlation : Identifies relationships between structural features (e.g., alkyl chain length) and activity .
  • ANOVA : Compare means across modified analogs (e.g., 5-methyl vs. 5-chloro derivatives ).

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS.
  • Metabolic Studies : Use liver microsomes to identify metabolites (e.g., ester hydrolysis to carboxylic acid).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

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